molecular formula C16H16F3N5 B608630 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine CAS No. 1353867-91-0

9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine

Numéro de catalogue B608630
Numéro CAS: 1353867-91-0
Poids moléculaire: 335.3342
Clé InChI: REKSFCCYDQMSIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Longdaysin is a novel inhibitor of CK1, ERK2, and CDK7 kinases.

Applications De Recherche Scientifique

  • Synthesis and Chemical Properties :

  • Biological and Pharmaceutical Applications :

    • The discovery of 9H-purins as potential tubulin polymerization inhibitors, indicating their role in antiproliferative activities against various cancer cell lines (Zhou et al., 2017).
    • Identification of 9H-purin-6-amine derivatives as novel aldose reductase inhibitors, potentially useful for treating diabetic complications (Zhu et al., 2022).
    • Synthesis and antirhinovirus activity studies of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines, highlighting their potential antiviral properties (Kelley, Linn, & Selway, 1989).
  • Chemical Reactions and Process Development :

    • Process development for large-scale preparation of N-Benzylated Chloropurine, demonstrating the practical applications in pharmaceutical manufacturing (Shi et al., 2015).
    • Studies on alkylation reactions of purines under interphase catalysis conditions, providing insights into the chemical reactivity and synthesis of isopropylpurines (Ramzaeva et al., 1987).

Mécanisme D'action

Longdaysin, also known as 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine, is a compound that has been studied for its effects on cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Target of Action

Longdaysin primarily targets the protein kinases CKIδ, CKIα, and ERK2 . These kinases play crucial roles in regulating cellular circadian rhythms and Wnt/β-catenin signaling pathways .

Mode of Action

Longdaysin interacts with its targets (CKIδ, CKIα, and ERK2) by inhibiting their activity . This inhibition results in a lengthening of the circadian period in a dose-dependent manner . In the context of Wnt/β-catenin signaling, Longdaysin attenuates the phosphorylation of LRP6 and DVL2, reduces the expression of active β-catenin and total β-catenin, leading to the downregulation of Wnt target genes .

Biochemical Pathways

Longdaysin affects the circadian rhythm and Wnt/β-catenin signaling pathways . In the circadian rhythm pathway, it lengthens the period by inhibiting the activity of CKIδ, CKIα, and ERK2 . In the Wnt/β-catenin signaling pathway, it suppresses the signaling through inhibition of CK1δ and CK1ε .

Pharmacokinetics

It’s worth noting that these properties significantly impact the bioavailability of a compound and its therapeutic potential .

Result of Action

The molecular and cellular effects of Longdaysin’s action include a lengthening of the circadian period and suppression of Wnt/β-catenin signaling . These effects can have significant implications in various physiological processes, including sleep-wake cycles, metabolism, and hormone secretion .

Action Environment

The action, efficacy, and stability of Longdaysin can be influenced by various environmental factors. For instance, circadian rhythms, which Longdaysin affects, are influenced by many external stimuli to reprogram the phase in response to environmental change . .

Propriétés

IUPAC Name

9-propan-2-yl-N-[[3-(trifluoromethyl)phenyl]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSFCCYDQMSIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

A: Longdaysin primarily targets and inhibits specific casein kinase 1 (CK1) isoforms, namely CK1δ and CK1ε [, , ]. These kinases play a crucial role in the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes including cell proliferation, differentiation, and development. By inhibiting CK1δ/ε, Longdaysin disrupts the phosphorylation of key components within the Wnt pathway such as LRP6 and DVL2, ultimately leading to reduced levels of active β-catenin []. This downregulation of β-catenin subsequently affects the expression of Wnt target genes like Axin2, DKK1, LEF1, and Survivin, which are involved in cell growth, survival, and stem cell maintenance []. In the context of circadian rhythms, Longdaysin's inhibition of CKIα and CKIδ leads to a lengthening of the circadian period in both cellular and animal models [, , ].

A: The systematic IUPAC name for Longdaysin is 9-isopropyl-N-(3-(trifluoromethyl)benzyl)-9H-purin-6-amine. Its molecular formula is C19H19F3N6 and its molecular weight is 388.4 g/mol. Spectroscopic data, such as NMR and mass spectrometry, are available in the primary research literature for detailed structural confirmation [].

A: Research has shown that modifications to both the N9 and C2 positions of the Longdaysin scaffold can impact its activity and potency, particularly its ability to inhibit CKIα and CKIδ []. For example, the development of the analog NCC007 through extensive structural modifications resulted in a compound with stronger period-lengthening effects in circadian rhythm assays compared to Longdaysin []. This highlights the potential for further structural optimization to enhance specific activities of Longdaysin derivatives.

A: In vitro studies have demonstrated that Longdaysin inhibits colony formation, migration, invasion, and sphere formation of breast cancer cells []. It also exhibits antitumor activity in MDA-MB-231 breast cancer xenografts, where treatment with Longdaysin suppressed tumor growth, aligning with its inhibition of Wnt/β-catenin signaling []. Furthermore, Longdaysin has been shown to effectively lengthen the period of circadian rhythms in cultured human cells, mouse tissues, and living zebrafish []. These findings underscore the compound's potential as a tool for investigating both cancer and circadian biology.

ANone: While the provided research does not directly address resistance mechanisms specific to Longdaysin, it's important to note that resistance can develop to any targeted therapy. Considering Longdaysin's mechanism of action involves inhibiting specific kinases (CK1 isoforms), potential resistance mechanisms could involve mutations within the kinase binding site that reduce Longdaysin's binding affinity, or upregulation of compensatory pathways that bypass the need for CK1 activity. Further research is necessary to fully elucidate any potential resistance mechanisms to Longdaysin.

A: Researchers have successfully incorporated photoremovable protecting groups into the structure of Longdaysin []. This modification allows for precise, light-inducible control over the release of the active compound, enabling targeted inhibition of CKI at specific times. This approach, known as photodosing, provides high temporal resolution in manipulating CKI activity and consequently, regulating the circadian period in cellular and animal models []. This development signifies a significant advancement in circadian biology research, offering a powerful tool for studying the intricacies of the circadian clock.

A: Research suggests that the circadian clock plays a significant role in early chondrogenesis, the process of cartilage formation [, ]. Studies utilizing limb bud-derived micromass cultures have shown that synchronized expression of core circadian clock genes correlates with enhanced cartilage matrix production and increased expression of chondrogenic markers such as SOX9, ACAN, and COL2A1 [, ]. Importantly, applying Longdaysin, which disrupts the circadian rhythm, attenuates the stimulatory effects of mechanical load on chondrogenesis []. This finding suggests that a functional and synchronized circadian clock is crucial for optimal cartilage formation, and that Longdaysin can be a valuable tool for dissecting the interplay between circadian rhythms and chondrogenesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.